molecular formula C19H24N4O3 B2713128 3-methyl-8-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-42-8

3-methyl-8-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2713128
CAS No.: 941880-42-8
M. Wt: 356.426
InChI Key: GFRFDJGVYTVUBD-UHFFFAOYSA-N
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Description

8-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps. One common method includes the formation of the 3,4-dihydroquinolin-1(2H)-yl intermediate through an intramolecular C-N bond formation, which can be catalyzed by transition metals such as palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can be achieved by using more efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to scale up the production .

Chemical Reactions Analysis

Types of Reactions

8-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced spiro compounds, and substituted quinoline derivatives .

Scientific Research Applications

8-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methyl-8-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-8-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its unique spiro structure combined with the quinoline moiety, which provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

8-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-21-17(25)19(20-18(21)26)8-11-22(12-9-19)13-16(24)23-10-4-6-14-5-2-3-7-15(14)23/h2-3,5,7H,4,6,8-13H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRFDJGVYTVUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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